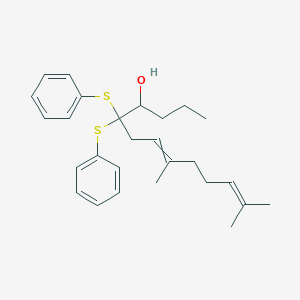
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains a thiazole ring and a dithiolethione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with carbon disulfide and a suitable base, followed by cyclization to form the dithiolethione ring . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in oxidative stress and inflammation, leading to its antioxidant and anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a thiazole ring and a dithiolethione moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
Propiedades
Número CAS |
918503-82-9 |
|---|---|
Fórmula molecular |
C8H7NS4 |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
5-(2,4-dimethyl-1,3-thiazol-5-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H7NS4/c1-4-8(11-5(2)9-4)6-3-7(10)13-12-6/h3H,1-2H3 |
Clave InChI |
HNECUKBSMJHHMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C2=CC(=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)





![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)
![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)


